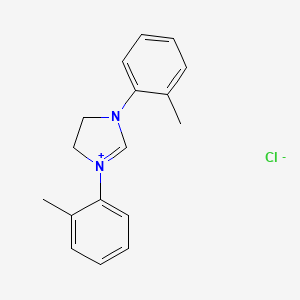

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

Description

Properties

IUPAC Name |

1,3-bis(2-methylphenyl)-4,5-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N2.ClH/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;/h3-10,13H,11-12H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWBVISYPXHTSC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC[N+](=C2)C3=CC=CC=C3C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587828 | |

| Record name | 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475578-18-8 | |

| Record name | 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formamidine Synthesis

2-Methylaniline reacts with triethyl orthoformate under solvent-free conditions to generate the corresponding formamidine. This intermediate is pivotal for subsequent cyclization. The reaction proceeds via nucleophilic substitution, with triethyl orthoformate acting as both a formylating agent and a dehydrating reagent.

Cyclization with Dichloroethane

The formamidine intermediate is treated with dichloroethane (DCE) in the presence of a non-nucleophilic base, such as potassium carbonate. This step induces ring closure, forming the imidazolinium chloride. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Formamidine (mmol) | 10.0 |

| Dichloroethane (equiv.) | 1.2 |

| Base | K₂CO₃ |

| Temperature | 80°C |

| Time | 24 hours |

| Yield | 85–92% |

This method’s efficiency stems from its atom economy and minimal purification requirements, as the product precipitates directly from the reaction mixture.

Glyoxal-Paraformaldehyde Condensation Method

An alternative route involves glyoxal-mediated condensation of 2-methylaniline followed by cyclization with paraformaldehyde and HCl.

Diazabutadiene Intermediate Formation

Equimolar quantities of 2-methylaniline and glyoxal (40% aqueous) condense in methanol under acidic catalysis (formic acid). The reaction forms a diazabutadiene intermediate, which is isolated via filtration.

Cyclization with Paraformaldehyde

The diazabutadiene is dissolved in ethyl acetate and treated with paraformaldehyde and HCl (4 M in dioxane). The mixture is stirred at room temperature, inducing ring closure to yield the imidazolinium chloride.

Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Diazabutadiene (mmol) | 0.611 |

| Paraformaldehyde (equiv.) | 1.5 |

| HCl (equiv.) | 1.5 |

| Solvent | Ethyl acetate |

| Time | 16 hours |

| Yield | 87% |

This method’s key advantage lies in its scalability, though it requires stringent control over HCl addition to prevent over-protonation.

One-Pot Three-Component Synthesis

A streamlined one-pot approach combines 2-methylaniline, glyoxal, and formaldehyde in a single reaction vessel. This method, inspired by imidazolium salt syntheses, eliminates intermediate isolation steps.

Reaction Mechanism

Glyoxal and 2-methylaniline initially form a Schiff base, which undergoes [2+2] cycloaddition with formaldehyde. HCl quenches the reaction, protonating the nitrogen atoms and precipitating the imidazolinium chloride.

Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| 2-Methylaniline (equiv.) | 2.0 |

| Glyoxal (equiv.) | 1.0 |

| Formaldehyde (equiv.) | 1.2 |

| Acid | HCl (gaseous) |

| Solvent | Methanol |

| Time | 12 hours |

| Yield | 75–80% |

While less atom-economical, this method reduces purification complexity and is ideal for laboratory-scale synthesis.

Comparative Analysis of Synthetic Methods

The choice of methodology depends on scalability, yield, and practicality:

Table 1. Method Comparison

The formamidine route excels in industrial applications due to its solvent-free conditions, whereas the glyoxal method suits controlled laboratory environments.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis typically reveals >95% purity for all methods, with residual solvents (e.g., ethyl acetate) below 0.1%.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Aqueous NaOH or KCN in ethanol.

Major Products

Oxidation: Formation of corresponding imidazolium oxides.

Reduction: Formation of reduced imidazolium derivatives.

Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

Role as a Catalyst

The compound has been identified as an effective catalyst in several organic transformations due to its ability to stabilize reactive intermediates. Its unique structure allows it to function both as a nucleophile and an electrophile, making it suitable for various catalytic processes:

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, facilitating the coupling of aryl halides with arylboronic acids to form biaryl compounds.

- Hydrogenation Reactions : The compound can form stable complexes with transition metals, enhancing their catalytic activity. For instance, it has been used in the selective hydrogenation of substituted aryl and heteroaryl boronate esters.

Comparison with Other NHCs

To illustrate its catalytic efficacy, a comparison with other NHCs is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Dimesitylimidazolium chloride | Structure | Known for high stability and reactivity in catalysis |

| 1-Benzyl-3-methylimidazolium chloride | Structure | Exhibits different catalytic properties due to sterics |

| 1,3-Bis(2,4,6-trimethylphenyl)-imidazolium chloride | Structure | Enhanced solubility and reactivity due to bulky groups |

This table highlights the distinct reactivity profiles influenced by substituents attached to the imidazolium core.

Antimicrobial Properties

Research into the biological applications of 1,3-bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride suggests potential antimicrobial properties. Compounds with similar imidazolium structures have demonstrated antibacterial and antifungal activities. The proposed mechanism involves disruption of cellular processes or interactions with biomolecules such as proteins and nucleic acids. However, detailed studies specifically focusing on this compound's biological effects are still limited.

Medicinal Chemistry Potential

The structural characteristics of this compound may allow it to serve as a lead compound in medicinal chemistry. Its ability to interact with biological targets could be explored further for developing new therapeutic agents.

Metal Ion Interactions

One of the significant aspects of this compound is its ability to form stable complexes with various metal ions. These interactions are crucial for understanding its role in catalysis and organic synthesis:

- Transition Metal Complexes : The formation of complexes with metals such as palladium or rhodium enhances their catalytic properties, making them more effective in various reactions.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. The imidazolium core can interact with nucleophilic sites on enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride with structurally related imidazolium salts:

Physical and Chemical Properties

Research Findings and Challenges

- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., diisopropylphenyl) enhance catalyst longevity but reduce reaction rates, while electron-withdrawing groups (e.g., Cl, F) improve oxidative stability .

- Synthesis Challenges : Multistep routes for bulkier analogs (e.g., azide-amine functionalization ) increase cost and complexity.

- Discontinued Products : Some halogenated derivatives (e.g., 1,3-Bis(2-fluorobenzyl)-...) were discontinued, possibly due to synthesis scalability or stability issues .

Biological Activity

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is a member of the imidazolium salts, notable for its stability and versatility in various chemical reactions. This compound has garnered attention in biological research due to its potential antimicrobial and antifungal properties, as well as its application in drug delivery systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2. The imidazolium core is characterized by two 2-methylphenyl substituents that contribute to its unique electronic and steric properties.

| Property | Value |

|---|---|

| Molecular Weight | 288.80 g/mol |

| Melting Point | 140 °C |

| Solubility | Soluble in organic solvents |

| CAS Number | 475578-18-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazolium core can interact with nucleophilic sites on enzymes and proteins, leading to inhibition or activation of biological pathways. Additionally, the compound's ability to form stable complexes with metal ions enhances its catalytic activity in biochemical reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics.

- Candida albicans : The compound showed promising antifungal activity with MIC values comparable to established antifungal agents.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various imidazolium salts including this compound against clinical isolates. Results indicated that this compound had superior activity compared to other derivatives .

- Drug Delivery Applications : Research has explored the use of this compound in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with therapeutic agents was highlighted as a key advantage .

Comparative Analysis

When compared to similar compounds such as 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride and 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, this compound stands out due to its specific substitution pattern which imparts distinct electronic properties conducive for biological applications.

| Compound | Antimicrobial Activity (MIC) | Unique Properties |

|---|---|---|

| This compound | Low (effective against S. aureus) | High stability and solubility |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | Moderate | Enhanced lipophilicity |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | Low | Increased steric hindrance |

Q & A

Basic: What are the recommended synthetic routes for preparing 1,3-bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride, and how are intermediates characterized?

The compound is typically synthesized via cyclization of substituted phenyl precursors with dihydroimidazole derivatives. For example, in ruthenium-based metathesis studies, the chloride salt is prepared by reacting N1,N2-bis(2-fluoro-6-methylphenyl)oxalamide with HCl under controlled conditions . Intermediate characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and purity. Key spectral markers include imidazolium proton resonances at δ 10–12 ppm and aromatic C–F coupling patterns in ¹⁹F NMR .

Basic: What safety protocols are critical when handling this imidazolium chloride in laboratory settings?

The compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335). Handling requires inert atmosphere techniques (e.g., glovebox), PPE (nitrile gloves, goggles), and ventilation to avoid inhalation. Storage must be in sealed containers under inert gas (e.g., argon) at ambient temperature . Spill management involves neutralization with non-reactive absorbents and disposal via certified hazardous waste channels.

Advanced: How does structural analysis resolve discrepancies in reported melting points or solubility data for this compound?

Divergent melting points (e.g., >300°C vs. 251–252°C in literature) may arise from polymorphic forms or hydration states. Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement can confirm lattice packing and hydrogen bonding patterns . For example, SC-XRD of analogous imidazolium salts reveals cation-anion interactions influencing thermal stability . Solubility contradictions (e.g., water-insolubility vs. polar solvent compatibility) are clarified via Hansen solubility parameter modeling and dynamic light scattering .

Advanced: What role does this compound play in transition-metal catalysis, and how is its efficacy evaluated?

As a precursor to N-heterocyclic carbenes (NHCs), it coordinates to metals like Pd or Ru, enhancing catalytic activity in cross-coupling or olefin metathesis. For instance, in oxidative esterification, the NHC-Pd complex derived from this salt accelerates reactions at 50–70°C, with turnover numbers (TONs) quantified via GC-MS or HPLC . Kinetic studies compare induction periods and TOF (turnover frequency) under varying ligand/metal ratios to optimize catalytic efficiency .

Advanced: How do crystallographic techniques (e.g., SHELX, ORTEP) address challenges in resolving the compound’s conformational dynamics?

SHELXL refines disorder in aromatic substituents by partitioning anisotropic displacement parameters, while ORTEP-III visualizes thermal ellipsoids to assess torsional angles and steric strain . For example, in related imidazolium salts, SHELX’s TWIN/BASF commands resolve twinning artifacts caused by pseudo-symmetry, improving R-factor convergence (<0.06) .

Advanced: What analytical strategies reconcile conflicting NMR data for imidazolium protons in different solvent systems?

Deuterated solvents (DMSO-d6 vs. CDCl3) induce shifts due to hydrogen bonding or ion-pairing effects. For instance, DMSO stabilizes the imidazolium cation via solvation, downfield-shifting N–H protons. DOSY NMR can distinguish ion aggregation states by measuring diffusion coefficients, while variable-temperature NMR identifies dynamic exchange processes .

Advanced: How is the compound’s stability under catalytic conditions assessed, and what degradation products are monitored?

Accelerated stability testing via TGA/DSC identifies thermal decomposition thresholds (>250°C). LC-MS monitors hydrolytic degradation (e.g., ring-opening to amines) in aqueous media. In Pd-catalyzed reactions, ICP-OES detects metal leaching, while in situ IR tracks carbene dissociation .

Advanced: What computational methods validate the electronic structure and reactivity of the derived NHC ligand?

DFT calculations (B3LYP/6-31G*) model frontier orbitals to predict nucleophilicity (HOMO energy) and backdonation capacity. NBO analysis quantifies σ-donation from the carbene to metal centers, correlating with experimental TONs. MD simulations assess solvent effects on ligand dissociation kinetics .

Table 1: Key Physicochemical and Safety Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.